

In-Depth Technical Guide: PF-610355 Receptor Selectivity Studies

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Compound of Interest

Compound Name: PF-610355

Cat. No.: B1679667

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Introduction

PF-610355, also known as PF-00610355, is a potent and selective ultra-long-acting β 2-adrenoreceptor agonist (ultra-LABA) that was under investigation by Pfizer for the once-daily inhaled treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).^[1] Developed with an "inhalation-by-design" strategy, **PF-610355** was engineered to have a prolonged duration of action within the lungs while minimizing systemic exposure and associated adverse effects.^[1] The development of **PF-610355** was discontinued in 2011. This guide provides a comprehensive overview of the receptor selectivity studies of **PF-610355**, detailing its pharmacological profile, the experimental methodologies used in its evaluation, and its signaling pathways.

Core Data Presentation

The selectivity of **PF-610355** for the β 2-adrenergic receptor over the β 1-adrenergic receptor is a key characteristic that minimizes the potential for cardiovascular side effects. The following tables summarize the quantitative data from in vitro functional assays.

Table 1: In Vitro Potency of **PF-610355**

Receptor	Assay Type	Parameter	Value (nM)
β_2 -Adrenergic Receptor	Functional Assay	EC50	0.26

EC50: Half maximal effective concentration.

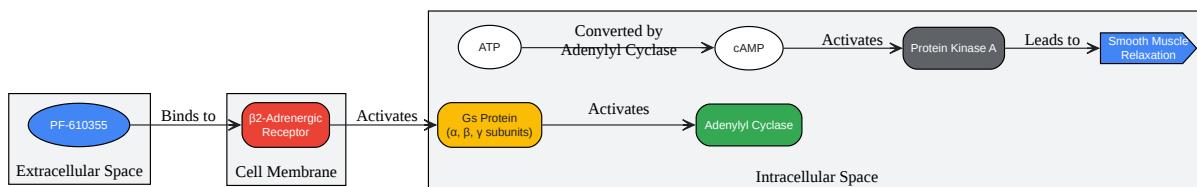
Table 2: In Vitro Selectivity of **PF-610355**

Comparison	Fold Selectivity
β_2 vs. β_1	~220

This high degree of selectivity for the β_2 receptor is a critical attribute for an inhaled bronchodilator, as activation of β_1 receptors in the heart can lead to undesirable effects such as increased heart rate.

Signaling Pathway

As a β_2 -adrenergic receptor agonist, **PF-610355** elicits its therapeutic effect through the activation of the Gs alpha-subunit of the G protein-coupled receptor. This initiates a signaling cascade that results in the relaxation of airway smooth muscle.



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PF-610355 activates the β_2 -adrenergic receptor, leading to bronchodilation.

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro and in vivo studies to characterize the receptor selectivity and functional activity of **PF-610355**.

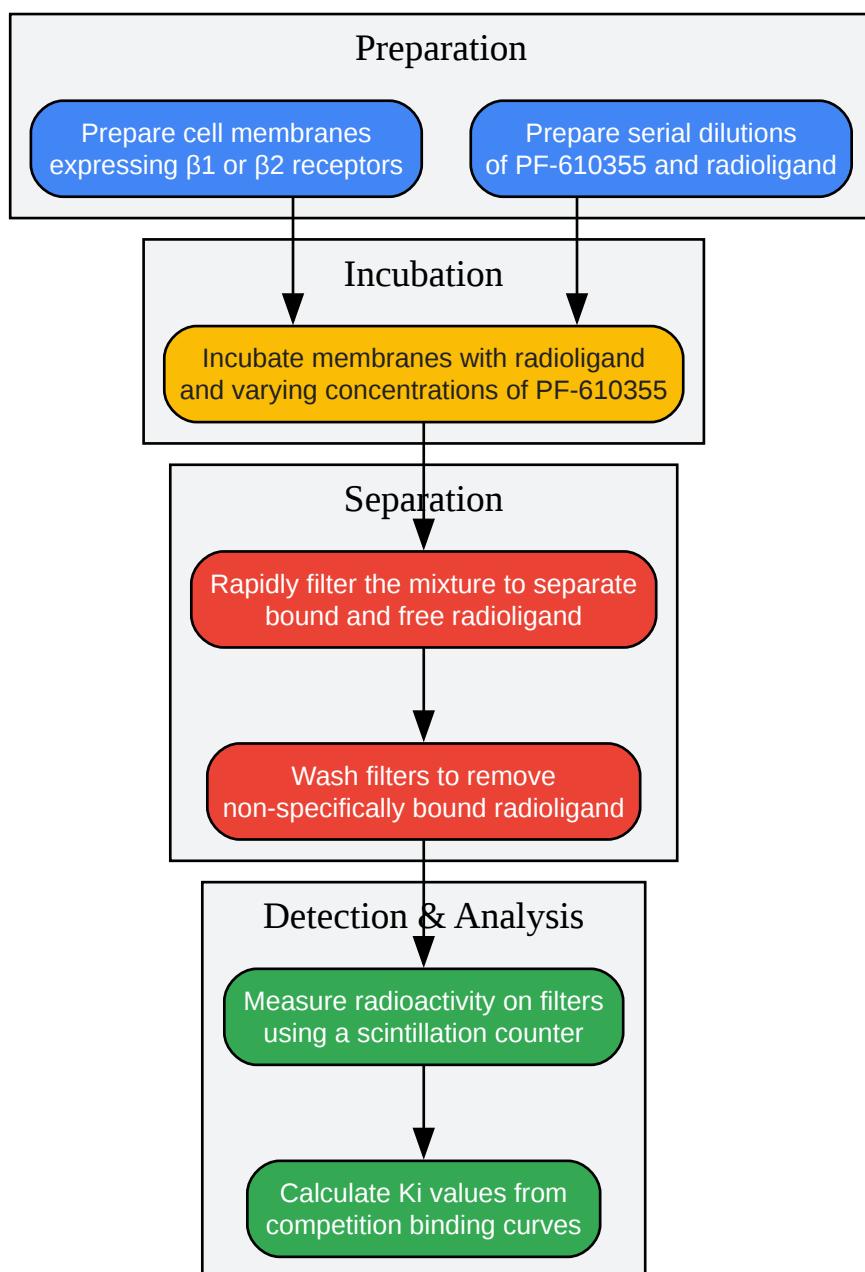
In Vitro Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. While the specific details for **PF-610355** are not publicly available, a general protocol for assessing β -adrenergic receptor binding is as follows:

Objective: To determine the binding affinity (K_i) of **PF-610355** for human $\beta 1$ - and $\beta 2$ -adrenergic receptors.

Materials:

- Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human $\beta 1$ - or $\beta 2$ -adrenergic receptors.
- Radioligand: [³H]-CGP 12177, a non-selective β -adrenergic antagonist.
- Non-specific binding control: Propranolol (a non-selective β -blocker).
- Test compound: **PF-610355** at various concentrations.
- Assay buffer.
- Glass fiber filters.
- Scintillation counter.



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Workflow for a typical radioligand binding assay.

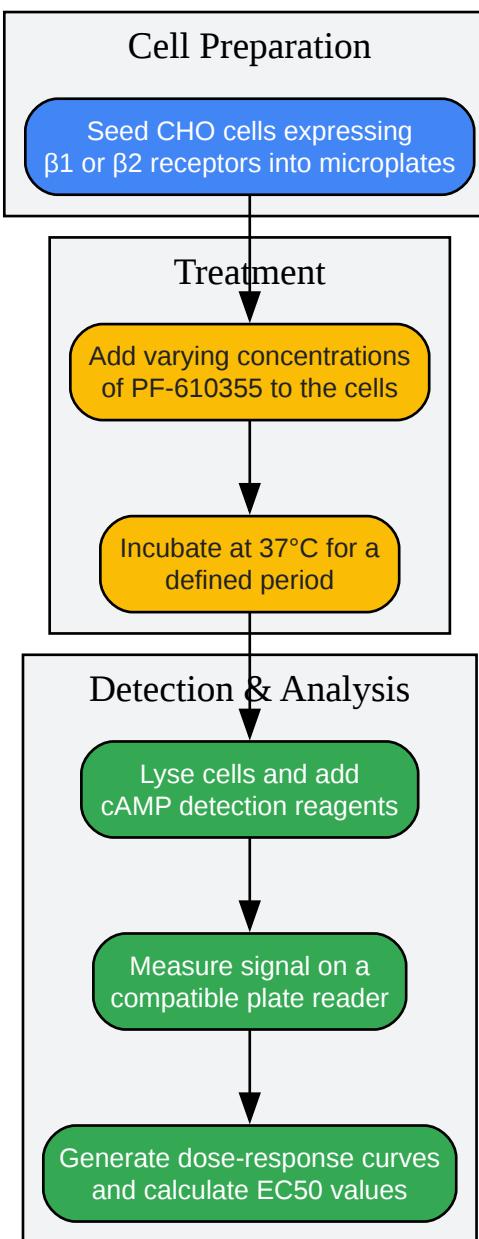
In Vitro Functional Assays (cAMP Accumulation)

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For β2-agonists, this is typically a measure of cyclic adenosine monophosphate (cAMP) production.

Objective: To determine the potency (EC50) and efficacy of **PF-610355** in activating human β 1- and β 2-adrenergic receptors.

Materials:

- CHO cells stably expressing either human β 1- or β 2-adrenergic receptors.
- Test compound: **PF-610355** at various concentrations.
- Reference agonist (e.g., isoproterenol).
- Cell culture medium.
- cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).
- Plate reader capable of detecting the assay signal.



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Workflow for a typical cAMP functional assay.

In Vivo Cardiovascular Safety Assessment

Clinical studies were conducted to assess the cardiovascular effects of PF-00610355, with a particular focus on heart rate.

Objective: To evaluate the effect of inhaled PF-00610355 on heart rate in healthy volunteers and patients with COPD.

Methodology:

- Data from 10 clinical studies involving 579 healthy volunteers, asthma, and COPD patients were analyzed.[2]
- Heart rate measurements were collected at various time points.
- Plasma concentrations of PF-00610355 were determined.
- Non-linear mixed-effects modeling was used to evaluate the relationship between heart rate, drug exposure, patient characteristics, and other variables.[2]

Results: The analysis concluded that inhaled PF-00610355 at doses up to 280 µg once daily was not expected to have clinically relevant effects on heart rate in patients with COPD.[2] The predicted potency in COPD patients was found to be three-fold lower than in healthy volunteers.[2]

Conclusion

PF-610355 is a potent β 2-adrenergic receptor agonist with a high degree of selectivity over the β 1-adrenergic receptor. This selectivity, a key feature of its design, was confirmed through *in vitro* functional assays. Clinical pharmacokinetic and pharmacodynamic analyses further supported its cardiovascular safety profile, indicating a low potential for heart rate-related side effects at therapeutic doses. Although the development of **PF-610355** was discontinued, the data from its receptor selectivity studies provide valuable insights for the development of future inhaled respiratory therapies.

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References

- 1. dovepress.com [dovepress.com]
- 2. Predicted heart rate effect of inhaled PF-00610355, a long acting β -adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
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